The Strategic Deployment of a Quaternary Fluorine Center: A Technical Guide to 1-Boc-3-bromomethyl-3-fluoropyrrolidine
The Strategic Deployment of a Quaternary Fluorine Center: A Technical Guide to 1-Boc-3-bromomethyl-3-fluoropyrrolidine
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of the fluorinated building block, tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate.
Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] The pyrrolidine scaffold, a privileged five-membered nitrogen-containing heterocycle, is a common motif in a vast array of pharmaceuticals and natural products.[4] The strategic combination of these two features in molecules such as 1-Boc-3-bromomethyl-3-fluoropyrrolidine creates a versatile building block with significant potential for the synthesis of novel therapeutics. This guide will delve into the core chemical aspects of this compound, providing a technical framework for its utilization in drug discovery programs.
Physicochemical Properties: A Quantitative Overview
While extensive experimental data for 1-Boc-3-bromomethyl-3-fluoropyrrolidine is not broadly published, its fundamental properties can be established.
| Property | Value | Source |
| CAS Number | 1228765-03-4 | [5][6] |
| Molecular Formula | C₁₀H₁₇BrFNO₂ | [5] |
| Molecular Weight | 282.15 g/mol | [5][6] |
| Appearance | Expected to be a colorless to light yellow oil or low-melting solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol | Inferred from structural features |
Spectroscopic Characterization: The Signature of a Unique Scaffold
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of 1-Boc-3-bromomethyl-3-fluoropyrrolidine. While a publicly available, dedicated spectral analysis for this specific compound is not available, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the pyrrolidine ring protons, the Boc protecting group, and the bromomethyl group. The protons on the carbon bearing the fluorine and bromomethyl groups will likely appear as complex multiplets due to diastereotopicity and coupling to fluorine. The tert-butyl group of the Boc protecting group will present as a sharp singlet integrating to nine protons.
¹³C NMR: The carbon NMR spectrum will be distinguished by the signal for the quaternary carbon bonded to fluorine, which will show a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbons of the bromomethyl and Boc groups will also have characteristic chemical shifts.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, likely a complex multiplet due to coupling with the adjacent methylene and ring protons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The mass spectrum will likely show the molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺. Isotopic patterning characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) will be a key diagnostic feature.
Synthesis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine: A Proposed Pathway
A practical synthesis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine can be envisioned starting from the corresponding alcohol, tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate. This precursor is commercially available from various suppliers.[7][8][9] The synthesis would involve the conversion of the primary alcohol to a bromide.
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocol: Bromination of 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine
This protocol is adapted from standard bromination procedures for primary alcohols.
Materials:
-
tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add carbon tetrabromide.
-
Slowly add a solution of triphenylphosphine in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-Boc-3-bromomethyl-3-fluoropyrrolidine.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous dichloromethane is critical as triphenylphosphine and the intermediate phosphonium species are sensitive to moisture.
-
Inert Atmosphere: A nitrogen atmosphere prevents the oxidation of triphenylphosphine.
-
Stepwise Addition at Low Temperature: The slow addition of triphenylphosphine at 0 °C helps to control the exothermicity of the reaction.
-
Aqueous Workup: The bicarbonate wash neutralizes any acidic byproducts, and the subsequent water and brine washes remove water-soluble impurities.
-
Chromatographic Purification: Silica gel chromatography is a standard and effective method for separating the desired product from triphenylphosphine oxide and any unreacted starting materials.
Reactivity and Synthetic Applications: A Versatile Electrophile
The primary utility of 1-Boc-3-bromomethyl-3-fluoropyrrolidine lies in its reactivity as an electrophile. The bromomethyl group is an excellent leaving group, making it susceptible to nucleophilic substitution reactions.
Caption: Nucleophilic substitution at the bromomethyl group.
This reactivity allows for the introduction of a wide variety of functional groups at the 3-position of the pyrrolidine ring. Potential nucleophiles include:
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Amines: To form 3-aminomethyl-3-fluoropyrrolidine derivatives.
-
Thiols: To generate 3-thiomethyl-3-fluoropyrrolidine analogs.
-
Azides: Leading to 3-azidomethyl-3-fluoropyrrolidines, which can be further functionalized via click chemistry or reduced to primary amines.
-
Cyanides: For the synthesis of 3-cyanomethyl-3-fluoropyrrolidines, which can be hydrolyzed to carboxylic acids or reduced to amines.
-
Carboxylates: To form ester linkages.
-
Alkoxides and Phenoxides: To create ether derivatives.
The presence of the fluorine atom at the quaternary center can influence the reactivity of the adjacent bromomethyl group through electronic effects, potentially modulating its susceptibility to nucleophilic attack.
Applications in Drug Discovery: Crafting Novel Bioactive Scaffolds
Fluorinated pyrrolidines are highly sought-after building blocks in drug discovery due to their ability to impart favorable properties to drug candidates.[4][10] The incorporation of a 3-fluoro-3-substituted pyrrolidine motif can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile.[3]
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions.
-
Modulation of pKa: The presence of fluorine can alter the basicity of the pyrrolidine nitrogen, which can be crucial for optimizing target engagement and ADME properties.
-
Conformational Control: The stereoelectronic effects of the fluorine atom can influence the conformational preferences of the pyrrolidine ring, potentially locking the molecule into a bioactive conformation.
The bromomethyl functionality of 1-Boc-3-bromomethyl-3-fluoropyrrolidine provides a convenient handle to attach this valuable fluorinated scaffold to a larger molecule of interest, making it a key intermediate in the synthesis of complex drug candidates.
Conclusion
1-Boc-3-bromomethyl-3-fluoropyrrolidine is a strategically designed building block that combines the privileged pyrrolidine scaffold with the unique properties of fluorine. Its well-defined reactivity as an electrophile allows for the straightforward introduction of a diverse range of functionalities, making it a valuable tool for medicinal chemists. The ability to incorporate a quaternary fluorine center provides a sophisticated approach to fine-tuning the properties of drug candidates, ultimately contributing to the development of safer and more effective medicines.
References
-
Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme. Retrieved from [Link]
-
Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Supporting Information for.... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
benzyl (S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.). Appretech Scientific Limited. Retrieved from [Link]
-
1-Boc-3-broMoMethyl-3-fluoropyrrolidine CAS#: 1228765-03-4. (n.d.). ChemWhat. Retrieved from [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]
-
Caputo, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894. Retrieved from [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-803. Retrieved from [Link]
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2023). Chemistry – A European Journal. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Tormyshev, V. M., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 578. Retrieved from [Link]
-
Akihisa, T., et al. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 26(23), 7306. Retrieved from [Link]
-
1-Boc-3-fluoro-3-hydroxymethylpyrrolidine. (n.d.). ChemBK. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2015). Reactions of 1-fluoroalkyl triflates with nucleophiles and bases. Nature Communications, 6, 8430. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. 1-Boc-3-bromomethyl-3-fluoropyrrolidine | CymitQuimica [cymitquimica.com]
- 7. 1262410-84-3|tert-Butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 8. TERT-BUTYL (R)-3-FLUORO-3-(HYDROXYMETHYL)PYRROLIDINE-1-CARBOXYLATE(1893340-46-9) 1H NMR [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
